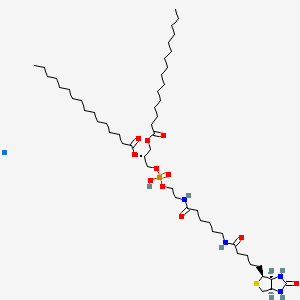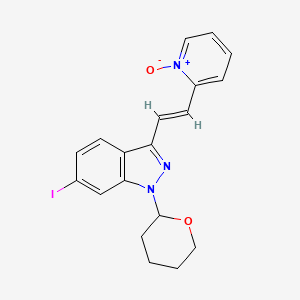
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide is an intermediate compound in the synthesis of Axitinib N-Oxide, a metabolite of Axitinib. Axitinib is a tyrosine kinase inhibitor used in cancer therapy, particularly for the treatment of advanced renal cell carcinoma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves multiple steps, starting from the precursor compoundsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the N-oxide functionality.
Substitution: The phenyl and indazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield higher oxidation state compounds, while substitution reactions can introduce different functional groups onto the phenyl or indazole rings.
Applications De Recherche Scientifique
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves its role as an intermediate in the synthesis of Axitinib N-Oxide. Axitinib N-Oxide, in turn, functions as a tyrosine kinase inhibitor by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide include other intermediates and metabolites of Axitinib, such as:
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Axitinib N-Oxide. Its distinct chemical properties and reactivity make it valuable in the development of new therapeutic agents and chemical research.
Propriétés
Formule moléculaire |
C19H18IN3O2 |
|---|---|
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
6-iodo-1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazole |
InChI |
InChI=1S/C19H18IN3O2/c20-14-7-9-16-17(10-8-15-5-1-3-11-22(15)24)21-23(18(16)13-14)19-6-2-4-12-25-19/h1,3,5,7-11,13,19H,2,4,6,12H2/b10-8+ |
Clé InChI |
CEFYDFCCTOFCNE-CSKARUKUSA-N |
SMILES isomérique |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)/C=C/C4=CC=CC=[N+]4[O-] |
SMILES canonique |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)C=CC4=CC=CC=[N+]4[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


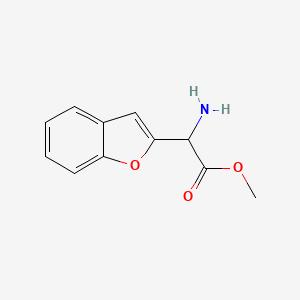
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
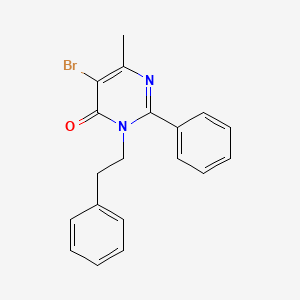
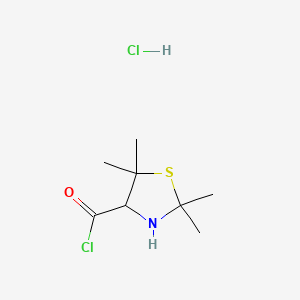
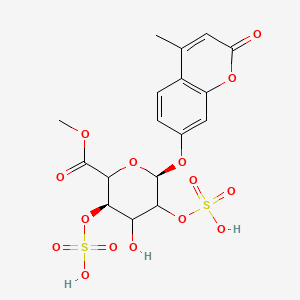
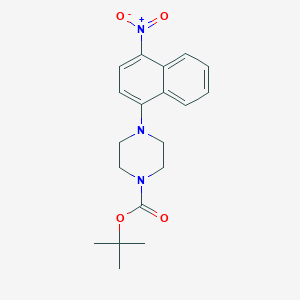
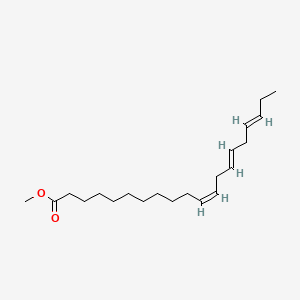
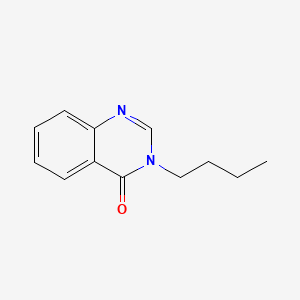

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
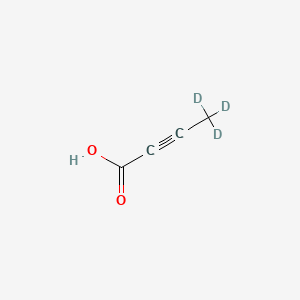
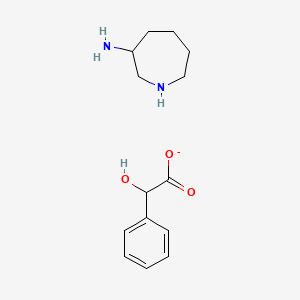
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
